3-cyclobutoxycyclohexan-1-amine hydrochloride
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Overview
Description
3-cyclobutoxycyclohexan-1-amine hydrochloride is a chemical compound with a unique structure that includes a cyclohexane ring substituted with a cyclobutoxy group and an amine group. This compound is often used in various chemical and pharmaceutical research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclobutoxycyclohexan-1-amine hydrochloride typically involves the reaction of cyclohexanone with cyclobutanol in the presence of an acid catalyst to form the cyclobutoxycyclohexane intermediate. This intermediate is then reacted with ammonia or an amine under reductive amination conditions to introduce the amine group. The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-cyclobutoxycyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The cyclobutoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
3-cyclobutoxycyclohexan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclobutoxycyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity and specificity help elucidate its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexylamine hydrochloride
- Cyclobutylamine hydrochloride
- Cyclohexanone oxime hydrochloride
Uniqueness
3-cyclobutoxycyclohexan-1-amine hydrochloride is unique due to the presence of both cyclobutoxy and amine groups on the cyclohexane ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
CAS No. |
2680536-56-3 |
---|---|
Molecular Formula |
C10H20ClNO |
Molecular Weight |
205.7 |
Purity |
0 |
Origin of Product |
United States |
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